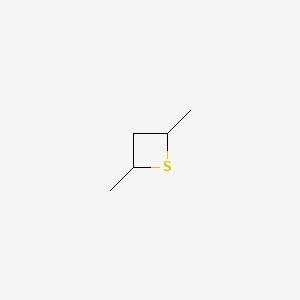
2,4-Dimethylthietane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylthietane is a sulfur-containing heterocyclic compound with the molecular formula C₅H₁₀S. It is a member of the thietane family, which are four-membered ring compounds containing sulfur.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylthietane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethyl-1,3-butadiene with sulfur dichloride (SCl₂) under controlled conditions. This reaction proceeds through a cycloaddition mechanism, forming the thietane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction environments can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to more saturated sulfur-containing compounds.
Substitution: The methyl groups on the thietane ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated sulfur-containing compounds.
Substitution: Various substituted thietanes depending on the reagents used.
Aplicaciones Científicas De Investigación
2,4-Dimethylthietane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antimicrobial activities.
Industry: Utilized in the production of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylthietane involves its interaction with molecular targets through its sulfur atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and proteins, altering their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylthietane
- 2-Ethylthietane
- 2-Propylthietane
Uniqueness
2,4-Dimethylthietane is unique due to its specific substitution pattern on the thietane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
43044-24-2 |
|---|---|
Fórmula molecular |
C5H10S |
Peso molecular |
102.20 g/mol |
Nombre IUPAC |
2,4-dimethylthietane |
InChI |
InChI=1S/C5H10S/c1-4-3-5(2)6-4/h4-5H,3H2,1-2H3 |
Clave InChI |
PCMVFKBBCXWSNV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)ethan-1-one](/img/structure/B14649225.png)
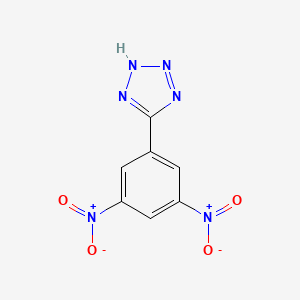
![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
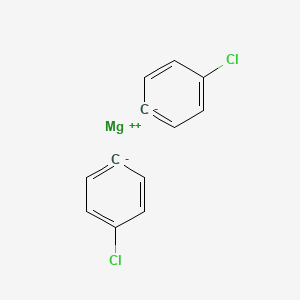
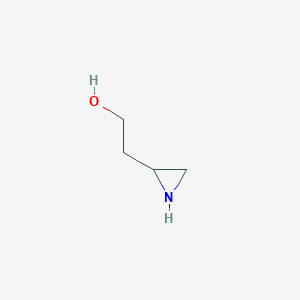
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
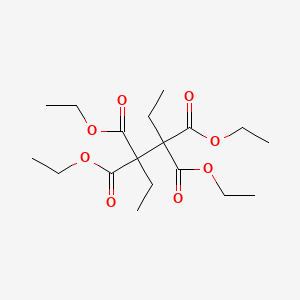



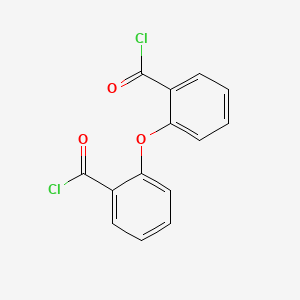
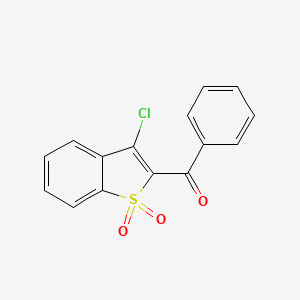
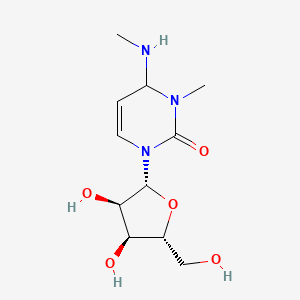
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
